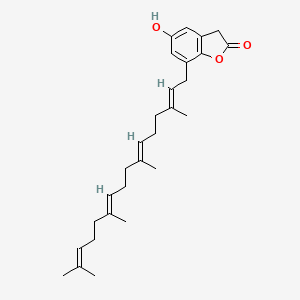
8(17)14-Labdadiene-13-ol-6-acetyl - Larix decidua (European larch)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8(17)14-Labdadiene-13-ol-6-acetyl is a natural product found in the European larch (Larix decidua), as well as in other species such as Larix gmelinii and Larix kaempferi. This compound is part of the labdane diterpenoids, which are known for their diverse biological activities and complex structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8(17)14-Labdadiene-13-ol-6-acetyl typically involves the extraction from natural sources such as the European larch. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods
Industrial production of 8(17)14-Labdadiene-13-ol-6-acetyl is less common due to its natural abundance in larch species. large-scale extraction methods have been developed to meet the demand for this compound in various applications. These methods often involve the use of organic solvents and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
8(17)14-Labdadiene-13-ol-6-acetyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8(17)14-Labdadiene-13-ol-6-acetyl, each with unique chemical and biological properties .
科学的研究の応用
8(17)14-Labdadiene-13-ol-6-acetyl has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex diterpenoids.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism of action of 8(17)14-Labdadiene-13-ol-6-acetyl involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antimicrobial pathways .
類似化合物との比較
Similar Compounds
Labdane: A diterpenoid with a similar structure but lacking the acetyl group.
Manool: Another labdane diterpenoid with different functional groups.
Sclareol: A related compound with similar biological activities but a different structure.
Uniqueness
8(17)14-Labdadiene-13-ol-6-acetyl is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1212190-51-6 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.52 |
IUPAC名 |
[4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6,24)13-10-17-15(2)14-18(25-16(3)23)19-20(4,5)11-9-12-22(17,19)7/h8,17-19,24H,1-2,9-14H2,3-7H3 |
SMILES |
CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












